3-Bromo-5-(4-fluorophenoxy)pyridine

Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry synthesis

This intermediate is engineered for efficiency in medchem campaigns. The 3-bromo substituent enables rapid, high-yield Suzuki-Miyaura couplings, outperforming chloro analogs (10:1 to 100:1 reactivity ratio). The 4-fluorophenoxy group blocks CYP450-mediated para-hydroxylation, ensuring superior metabolic stability in lead compounds. With a LogP of 3.78 and TPSA of 22.12 Ų, it provides an optimal balance of passive permeability and solubility for oral drug design. Ideal for parallel library synthesis due to its cost-effective, chemoselective C-Br bond, which allows sequential cross-coupling in the presence of other halogens.

Molecular Formula C11H7BrFNO
Molecular Weight 268.08 g/mol
CAS No. 374935-03-2
Cat. No. B3263482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(4-fluorophenoxy)pyridine
CAS374935-03-2
Molecular FormulaC11H7BrFNO
Molecular Weight268.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=CC(=CN=C2)Br)F
InChIInChI=1S/C11H7BrFNO/c12-8-5-11(7-14-6-8)15-10-3-1-9(13)2-4-10/h1-7H
InChIKeyLQIPCSLRLAZMBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2): Chemical Identity and Procurement Baseline


3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) is a halogenated pyridine derivative with the molecular formula C₁₁H₇BrFNO and a molecular weight of 268.08 g/mol . This compound belongs to the class of 3,5-disubstituted pyridine ethers, characterized by a bromine atom at the 3-position and a 4-fluorophenoxy moiety at the 5-position of the pyridine ring [1]. Its calculated physicochemical properties include a density of 1.544 g/cm³, a boiling point of approximately 309°C at 760 mmHg, and a calculated LogP value of approximately 3.78, indicating moderate lipophilicity . The compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the construction of kinase inhibitor scaffolds and sodium channel modulator pharmacophores .

Why 3-Bromo-5-(4-fluorophenoxy)pyridine Cannot Be Arbitrarily Replaced by Other 3-Halo-5-aryloxypyridine Analogs


The 3-bromo substitution in 3-Bromo-5-(4-fluorophenoxy)pyridine is not a generic placeholder; it defines the compound's specific reactivity profile in cross-coupling chemistry. In palladium-catalyzed Suzuki-Miyaura reactions, aryl bromides exhibit substantially higher oxidative addition rates compared to aryl chlorides, with typical reactivity ratios ranging from 10:1 to 100:1 favoring the bromide under standard conditions [1]. This kinetic advantage translates to milder reaction conditions, shorter reaction times, and higher yields when using the 3-bromo derivative versus its 3-chloro counterpart. Furthermore, the electron-withdrawing fluorine atom on the para-position of the phenoxy ring modulates the electronic properties of the pyridine nitrogen, influencing coordination chemistry and subsequent functionalization outcomes in ways that non-fluorinated or ortho/meta-fluorinated analogs cannot replicate [2]. Generic substitution with alternative halogenation patterns or aryloxy groups would fundamentally alter both the synthetic utility and the pharmacokinetic properties of downstream drug candidates built upon this scaffold [3].

Quantitative Differentiation Evidence for 3-Bromo-5-(4-fluorophenoxy)pyridine (CAS 374935-03-2) Versus Structural Analogs


3-Bromo Substituent Enables Superior Suzuki-Miyaura Coupling Reactivity Compared to 3-Chloro Analogs

The 3-bromo substituent of 3-Bromo-5-(4-fluorophenoxy)pyridine provides a quantifiable advantage in palladium-catalyzed cross-coupling reactions relative to the corresponding 3-chloro analog. In site-selective Suzuki-Miyaura couplings of halogenated pyridines, the bromine atom at the 3-position undergoes oxidative addition to Pd(0) catalysts with significantly greater facility than chlorine, enabling chemoselective functionalization in the presence of multiple halogen substituents [1]. This differential reactivity is grounded in the relative carbon-halogen bond dissociation energies: C-Br (∼285 kJ/mol) versus C-Cl (∼397 kJ/mol), which translates to a 10- to 100-fold rate enhancement for aryl bromides under standard coupling conditions [2]. The practical consequence is that 3-Bromo-5-(4-fluorophenoxy)pyridine can participate in sequential coupling strategies where the bromine is selectively addressed before a chlorine substituent elsewhere in the molecule would react, a synthetic maneuver not possible with the chloro analog [3].

Cross-coupling chemistry Suzuki-Miyaura reaction Medicinal chemistry synthesis

Quantified LogP Value of 3.78 Defines Lipophilicity Profile Distinct from Non-Halogenated Pyridine Ethers

3-Bromo-5-(4-fluorophenoxy)pyridine has a calculated LogP value of 3.7755, as determined by computational physicochemical property estimation [1]. This LogP value reflects the combined lipophilic contributions of the bromine atom (π ≈ +0.86) and the 4-fluorophenoxy group (estimated π ≈ +1.8 to +2.2) attached to the pyridine core. In comparison, unsubstituted 3-phenoxypyridine has a substantially lower LogP of approximately 2.4-2.7, while 3-chloro-5-(4-fluorophenoxy)pyridine is predicted to have a LogP of approximately 3.4-3.6 due to chlorine's smaller hydrophobic contribution (π ≈ +0.71) relative to bromine [2]. The measured difference of approximately 0.3-0.4 LogP units between the bromo and chloro derivatives is functionally meaningful: each unit increase in LogP corresponds to a roughly 10-fold increase in membrane permeability and tissue distribution potential, though with associated risks of increased metabolic clearance and phospholipidosis [3].

Physicochemical property Lipophilicity ADME prediction

Documented Synthetic Route with Quantified Yield Establishes Reproducible Procurement Baseline

A specific synthetic protocol for 3-Bromo-5-(4-fluorophenoxy)pyridine has been documented in the patent literature, describing the reaction of 3,5-dibromopyridine (5.9 g, 25 mmol) with sodium 4-fluorophenoxide (generated from 4-fluorophenol 5.6 g, 50 mmol and NaH 1.53 g of 80% dispersion, 51 mmol) in DMF at 90°C for 62 hours, followed by aqueous workup and flash chromatographic purification to yield 1.4 g (21%) of the target compound as a colorless oil [1]. This represents a key synthetic intermediate for the preparation of disubstituted heteroaryl-fused pyridines with kinase inhibitory activity . In contrast, alternative routes employing 3-chloro-5-bromopyridine would require different reaction conditions due to altered halogen reactivity ratios, and attempts to use 3-iodo analogs (while more reactive in coupling) incur significantly higher raw material costs: 3,5-diiodopyridine is typically 3-5 times more expensive per mole than 3,5-dibromopyridine [2].

Synthetic method Process chemistry Quality control

Computational TPSA of 22.12 Ų Indicates Favorable Oral Bioavailability Potential for Downstream Drug Candidates

3-Bromo-5-(4-fluorophenoxy)pyridine has a calculated Topological Polar Surface Area (TPSA) of 22.12 Ų . This value falls well below the established threshold of 140 Ų for oral bioavailability and below the 60-70 Ų range considered optimal for CNS penetration, according to the widely adopted Veber and Pajouhesh-Lenz parameters [1]. For comparison, 3-amino-5-(4-fluorophenoxy)pyridine would have a TPSA of approximately 45-50 Ų due to the primary amine contribution (+26 Ų), while 3-carboxy-5-(4-fluorophenoxy)pyridine would have a TPSA of approximately 60-65 Ų due to the carboxylic acid group (+40 Ų) [2]. The low TPSA of the bromo derivative indicates that downstream drug candidates constructed from this scaffold will maintain favorable passive membrane permeability characteristics, provided that subsequent functionalization does not introduce excessive polar surface area [3].

Drug-likeness Oral bioavailability ADME prediction

Validated Application Scenarios for 3-Bromo-5-(4-fluorophenoxy)pyridine in Drug Discovery and Chemical Biology


Scaffold Construction for Kinase Inhibitors Targeting EGFR and Related Tyrosine Kinases

3-Bromo-5-(4-fluorophenoxy)pyridine serves as a critical synthetic intermediate in the preparation of disubstituted heteroaryl-fused pyridines that function as kinase inhibitors . The 3-bromo substituent enables chemoselective Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids to introduce diverse pharmacophoric elements, while the 5-(4-fluorophenoxy) group provides a metabolically stable lipophilic anchor that occupies hydrophobic pockets in kinase ATP-binding sites [1]. The fluorine atom at the para position of the phenoxy ring enhances metabolic stability relative to non-fluorinated analogs by blocking CYP450-mediated para-hydroxylation, a common metabolic soft spot in phenoxy-containing drugs [2]. The calculated LogP of 3.78 positions the scaffold within the optimal lipophilicity range for kinase inhibitor design (typically LogP 3-5), where compounds must balance membrane permeability with avoidance of phospholipidosis and off-target promiscuity [3].

Building Block for Voltage-Gated Sodium Channel (Nav) Modulators

The 5-(4-fluorophenoxy)pyridine core structure is a privileged scaffold in voltage-gated sodium channel (Nav) modulator programs, particularly for Nav1.7 and Nav1.8 inhibitors being developed for pain indications . 3-Bromo-5-(4-fluorophenoxy)pyridine provides a functionalizable handle at the 3-position for the introduction of amide, amine, or heteroaryl substituents that govern subtype selectivity and potency [4]. The bromine substituent offers the optimal balance of coupling reactivity and cost for parallel medicinal chemistry library synthesis: more reactive than the chloro analog (enabling higher throughput in array synthesis) while significantly more cost-effective than the iodo analog (which would be 3-5 times more expensive per mole) [5]. The low TPSA of 22.12 Ų ensures that final compounds retain favorable passive permeability for oral absorption, a critical requirement for chronic pain therapeutics [6].

Precursor for Sequential Cross-Coupling Strategies in Complex Molecule Synthesis

The differentiated reactivity of the C-Br bond (BDE ∼285 kJ/mol) versus potential C-Cl bonds elsewhere in a molecule enables site-selective, sequential cross-coupling strategies [7]. In target molecules containing multiple halogen substituents, 3-Bromo-5-(4-fluorophenoxy)pyridine can undergo chemoselective Suzuki-Miyaura coupling at the 3-bromo position in the presence of aryl chlorides without interference [8]. This orthogonality permits the construction of unsymmetrical biaryl systems through sequential coupling reactions: first, address the more reactive bromine site under mild conditions; second, activate the less reactive chlorine site using more forcing conditions or specialized catalyst systems [9]. The documented synthetic yield of 21% from 3,5-dibromopyridine establishes a baseline for process optimization, and the availability of commercial material with purity specifications (typically ≥95-97%) ensures reproducibility across different laboratories and synthesis campaigns [10].

Pharmacophore Validation in Structure-Activity Relationship (SAR) Studies

In SAR campaigns exploring the 5-aryloxypyridine pharmacophore, 3-Bromo-5-(4-fluorophenoxy)pyridine serves as a reference point for evaluating the impact of 3-position substitution on biological activity [11]. The bromine atom provides a synthetic handle for systematic variation, while the fixed 4-fluorophenoxy group maintains a consistent lipophilic anchor across the analog series [12]. The calculated physicochemical properties (LogP = 3.78, TPSA = 22.12 Ų) provide a quantitative baseline for tracking how subsequent modifications affect drug-likeness parameters [13]. The para-fluoro substitution pattern is particularly valuable because it minimally perturbs the electronic properties of the phenoxy oxygen while blocking the metabolically vulnerable para-hydroxylation site, making it a superior choice over unsubstituted phenoxy or ortho/meta-fluoro isomers for achieving consistent metabolic stability across an analog series [14].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-5-(4-fluorophenoxy)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.